molecular formula C19H13BrFN3O3S2 B3204877 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1040635-43-5

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3204877
CAS No.: 1040635-43-5
M. Wt: 494.4 g/mol
InChI Key: GUPZHKQMPXRURT-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H13BrFN3O3S2 and its molecular weight is 494.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O3S2/c1-24(15-8-6-14(21)7-9-15)29(25,26)16-10-11-28-17(16)19-22-18(23-27-19)12-2-4-13(20)5-3-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPZHKQMPXRURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological significance, and various activities reported in scientific literature.

  • Molecular Formula : C16H14BrN5O2S
  • Molecular Weight : 396.28 g/mol
  • CAS Number : Not specifically listed but can be derived from the structural formula.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance:

  • A study evaluated the antimicrobial activity of similar oxadiazole compounds against Gram-positive and Gram-negative bacteria and found promising results against strains such as Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • In vitro studies have shown that derivatives with oxadiazole rings exhibit significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT-116) cells .
  • The IC50 values reported for similar compounds indicate effective growth inhibition at micromolar concentrations, suggesting that the compound may induce apoptosis or cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR)

The presence of the bromophenyl group is critical for enhancing the lipophilicity and bioactivity of the compound. Substituents like fluorophenyl and methylthio groups contribute to improved binding affinity to biological targets.

SubstituentActivity Impact
4-BromophenylEnhances antimicrobial potency
4-FluorophenylImproves anticancer activity
MethylthioIncreases overall bioavailability

Case Studies

  • Antimicrobial Evaluation : A recent study assessed the compound's effectiveness against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain strains .
  • Cytotoxicity Assay : In another evaluation, the compound was tested on MCF7 cells using the Sulforhodamine B assay, revealing an IC50 value of approximately 25 µM, indicating significant anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Reactant of Route 2
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide

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